molecular formula C14H13FN2O5 B2461044 3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034382-42-6

3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2461044
CAS No.: 2034382-42-6
M. Wt: 308.265
InChI Key: MCIIVPJGODNPDS-UHFFFAOYSA-N
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Description

3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a fused oxazolidine-2,4-dione core linked to an azetidine ring substituted with a 2-fluorophenoxy acetyl group. Its structure combines key pharmacophoric elements: the oxazolidine-2,4-dione moiety is associated with bioactivity in anticonvulsants and antimicrobial agents, while the azetidine ring enhances metabolic stability and bioavailability.

Properties

IUPAC Name

3-[1-[2-(2-fluorophenoxy)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O5/c15-10-3-1-2-4-11(10)21-7-12(18)16-5-9(6-16)17-13(19)8-22-14(17)20/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIIVPJGODNPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the azetidine and oxazolidine precursors. One common method involves the reaction of 2-(2-fluorophenoxy)acetic acid with azetidin-3-one under specific conditions to form the intermediate compound. This intermediate is then reacted with oxazolidine-2,4-dione in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs .

Scientific Research Applications

3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Oxazolidine-2,4-dione vs. Imidazolidine-2,4-dione Derivatives

A structurally analogous compound, 3-[2-(4-Fluorophenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione (), replaces the oxazolidine ring with an imidazolidine-2,4-dione core. The imidazolidine derivative exhibits a planar geometry due to conjugation across the five-membered ring, whereas the oxazolidine variant may adopt a puckered conformation, affecting intermolecular interactions. Crystallographic studies (T = 100 K) of the imidazolidine derivative reveal hydrogen-bonding networks involving the dione oxygen atoms and fluorophenyl substituents, with a mean σ(C–C) bond length deviation of 0.005 Å .

Key Differences:

  • Bioactivity: Imidazolidine derivatives (e.g., 5,5-diphenylimidazolidine-2,4-dione) are known for CNS activity, including anticonvulsant effects, while oxazolidine analogs may prioritize antimicrobial targets .
  • Solubility : The oxazolidine core’s reduced planarity compared to imidazolidine may enhance aqueous solubility, critical for pharmacokinetics.

Substituent Effects: Fluorophenoxy vs. Other Aromatic Groups

2-Fluorophenoxy vs. 4-Fluorophenoxy Substitutions

The 2-fluorophenoxy group in the target compound contrasts with the 4-fluorophenoxy analog reported in (Table 1). The ortho-fluorine position introduces steric hindrance and electronic effects distinct from para-substituted derivatives:

Property 2-Fluorophenoxy Derivative (Target) 4-Fluorophenoxy Analog ()
Melting Point Not reported 241–243°C (C8, )
Hydrogen Bonding Likely weaker due to steric effects Stronger (R factor = 0.041)
Electron Effects Ortho-F: Steric + inductive Para-F: Pure inductive

Comparison with Bromo- and Nitrophenoxy Derivatives

(Table 1) lists derivatives with 3-bromophenoxy and 3-nitrophenoxy substituents. These groups exhibit distinct electronic and steric profiles:

Substituent Melting Point (°C) Yield (%) Key Interactions
2-Fluorophenoxy N/A N/A Moderate H-bonding potential
3-Bromophenoxy (C9) 250–252 53 Halogen bonding, π-stacking
3-Nitrophenoxy (C10) 254–257 69 Strong dipole-dipole interactions

The 3-nitrophenoxy group’s electron-withdrawing nature enhances dipole interactions, raising melting points compared to halogenated analogs. The target compound’s 2-fluorophenoxy group may balance lipophilicity and metabolic stability, avoiding the toxicity risks associated with nitro groups .

Azetidine vs. Piperidine Ring Systems

The azetidine ring in the target compound contrasts with piperidine-containing analogs (e.g., ), which are common in kinase inhibitors.

Property Azetidine (Target) Piperidine ()
Ring Strain High (4-membered) Low (6-membered)
Conformational Flexibility Limited High
Metabolic Stability Resistant to oxidation Prone to CYP450-mediated metabolism

The azetidine’s strain may enhance binding affinity in rigid enzyme pockets but reduce synthetic accessibility compared to piperidine derivatives .

Research Findings and Methodological Considerations

  • Crystallography : The SHELX suite () and WinGX () were critical in resolving hydrogen-bonding patterns and anisotropic displacement parameters for related compounds. For example, the imidazolidine derivative in achieved a data-to-parameter ratio of 15.5, ensuring high refinement accuracy .
  • Synthetic Yields : Derivatives with electron-withdrawing substituents (e.g., nitro, bromo) show lower yields (53–69%) compared to alkylated analogs (68–75%), likely due to steric challenges in acetylation steps .

Biological Activity

3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that belongs to the oxazolidine class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.

  • Molecular Formula : C14H13FN2O5
  • Molecular Weight : 308.26 g/mol
  • CAS Number : 2034382-42-6

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of oxazolidine derivatives. The presence of the oxazolidine ring is believed to enhance the compound's interaction with bacterial ribosomes, inhibiting protein synthesis.

  • Mechanism of Action : The compound may interfere with the translation process in bacteria, leading to bacteriostatic effects.
  • Efficacy : Preliminary data suggest that related compounds exhibit significant activity against Gram-positive bacteria, particularly Staphylococcus spp. and Enterococcus spp. .

Anticancer Activity

Research has shown that oxazolidine derivatives can exhibit cytotoxic effects against various cancer cell lines.

  • Case Studies :
    • A study reported that compounds similar to this compound demonstrated selective cytotoxicity against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values ranged from 6.3 to 26.2 µM, indicating moderate to high potency .
CompoundCell LineIC50 (µM)
Compound AMDA-MB-2316.3
Compound BHeLa10.5
Compound CKCL-2226.2

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds.

  • Study Findings : In vitro studies using L929 mouse fibroblast cells indicated that while some derivatives showed cytotoxic effects at higher concentrations (100 µM), others enhanced cell viability, suggesting a complex relationship between structure and activity .

Lipophilicity and Biological Activity

The lipophilicity of a compound significantly influences its biological activity and toxicity profile.

  • Correlation : Enhanced lipophilicity often correlates with increased membrane permeability and bioavailability, which are critical for effective antimicrobial and anticancer activities .

Q & A

Q. Q1: What are the typical synthetic routes for preparing 3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione, and what analytical methods validate its purity?

Methodological Answer: The synthesis involves multi-step routes, often starting with azetidine derivatives and fluorophenoxyacetyl chloride. Key steps include:

  • Azetidine functionalization : Reacting azetidine-3-yl precursors with 2-(2-fluorophenoxy)acetyl chloride under anhydrous conditions to form the acetylated intermediate .
  • Oxazolidine-2,4-dione formation : Cyclization via carbamate intermediates using reagents like triphosgene or carbonyl diimidazole in polar aprotic solvents (e.g., DMF) .
  • Purification : Chromatography (HPLC or flash column) and recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Validation :

  • NMR spectroscopy : Confirms regioselectivity of azetidine substitution and oxazolidine-dione ring formation (e.g., δ 4.8–5.2 ppm for oxazolidine protons) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 379.12) .

Advanced Reaction Optimization

Q. Q2: How can reaction conditions be optimized to improve yields during the synthesis of fluorophenoxyacetyl-azetidine intermediates?

Methodological Answer: Critical parameters include:

  • Temperature control : Maintaining 0–5°C during acylation to minimize side reactions (e.g., azetidine ring-opening) .
  • Solvent selection : Dichloromethane (DCM) enhances nucleophilicity of azetidine nitrogen compared to THF .
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the acetyl chloride electrophile .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates (e.g., azetidine ring) .

Q. Q3: How do structural modifications to the azetidine or oxazolidine-dione moieties affect biological activity?

Methodological Answer: Key SAR findings from analogous compounds:

  • Azetidine substitution : Bulky groups at the azetidine 3-position enhance target binding (e.g., 2-fluorophenoxy improves bacterial efflux pump inhibition) .
  • Oxazolidine-dione modifications : Electron-withdrawing substituents (e.g., fluorine) increase metabolic stability but may reduce solubility .
  • Fluorophenoxy group : Ortho-fluorine positioning (as in 2-fluorophenoxy) optimizes π-stacking interactions in enzyme active sites .

Q. Experimental Design :

  • Parallel synthesis : Generate derivatives with systematic substitutions (e.g., varying halogens, alkyl chains).
  • In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus) to correlate structure with MIC (minimum inhibitory concentration) .

Data Contradictions in Pharmacological Studies

Q. Q4: How can researchers resolve discrepancies in reported antibacterial activity data for oxazolidinone-azetidine hybrids?

Methodological Answer: Common sources of contradictions and solutions:

  • Strain variability : Use standardized strains (e.g., ATCC controls) and replicate assays across labs .
  • Compound purity : Validate via orthogonal methods (HPLC, NMR) to exclude impurities as confounding factors .
  • Assay conditions : Control pH (7.4 vs. 6.5) and serum protein content, which influence bioavailability .

Case Study :
A 2025 study found MIC values for a derivative varied by 4-fold between labs. Retesting under uniform conditions (pH 7.4, Mueller-Hinton broth) resolved the discrepancy .

Environmental Impact and Degradation Pathways

Q. Q5: What methodologies assess the environmental persistence of this compound and its metabolites?

Methodological Answer:

  • Hydrolysis studies : Incubate at pH 4–9 (25–50°C) to identify degradation products (e.g., fluorophenoxyacetic acid) via LC-MS .
  • Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven breakdown; monitor via HPLC .
  • Microbial degradation : Use soil microcosms to quantify biodegradation rates under aerobic/anaerobic conditions .

Q. Q6: What advanced spectroscopic techniques elucidate conformational dynamics of the oxazolidine-dione ring?

Methodological Answer:

  • Dynamic NMR (DNMR) : Detect ring puckering via variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .
  • X-ray crystallography : Resolve crystal structures to confirm chair vs. twist-boat conformations .
  • DFT calculations : Compare experimental IR/Raman spectra with computational models (e.g., B3LYP/6-31G*) to predict stability of conformers .

Example :
X-ray data for a related compound (3-(1-(2,6-difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione) revealed a planar oxazolidine-dione ring stabilized by intramolecular H-bonding .

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